

# Crystal Structure of 6-bromo-1-methylpyridin-2(1H)-one: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-bromo-1-methylpyridin-2(1H)-one

**Cat. No.:** B189594

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-bromo-1-methylpyridin-2(1H)-one** is a heterocyclic compound of interest in medicinal chemistry and drug development. Its molecular structure, featuring a pyridinone core with bromine and methyl substitutions, presents a scaffold for the synthesis of various derivatives with potential biological activities. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for rational drug design, polymorphism studies, and predicting its physicochemical properties.

Despite its relevance, a comprehensive, publicly available crystallographic study detailing the single-crystal X-ray diffraction analysis of **6-bromo-1-methylpyridin-2(1H)-one** could not be located in the course of this review. While the synthesis and general chemical properties of the compound are documented, the specific quantitative data derived from a crystal structure determination, such as unit cell parameters, bond lengths, bond angles, and torsion angles, remain unpublished in accessible scientific literature and crystallographic databases.

This guide, therefore, serves as a foundational document outlining the known information about **6-bromo-1-methylpyridin-2(1H)-one** and provides a template for the presentation of its crystal structure data once it becomes available. The subsequent sections detail the expected experimental protocols for its synthesis and crystallization, and the standard format for presenting its crystallographic data.

## Experimental Protocols

### Synthesis of 6-bromo-1-methylpyridin-2(1H)-one

The synthesis of **6-bromo-1-methylpyridin-2(1H)-one** can be achieved through the methylation of 6-bromo-2-hydroxypyridine. A typical synthetic procedure is as follows:

- **Reaction Setup:** To a solution of 6-bromo-2-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base is added. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate ( $K_2CO_3$ ). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
- **Methylation:** A methylating agent, such as methyl iodide ( $CH_3I$ ) or dimethyl sulfate ( $(CH_3)_2SO_4$ ), is added to the reaction mixture. The reaction is stirred at room temperature or gently heated to facilitate the N-methylation.
- **Workup and Purification:** Upon completion of the reaction, the mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield pure **6-bromo-1-methylpyridin-2(1H)-one**.

### Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis. A general approach to the crystallization of **6-bromo-1-methylpyridin-2(1H)-one** would involve:

- **Solvent Selection:** A range of solvents and solvent mixtures should be screened to determine the optimal conditions for crystal growth. The ideal solvent is one in which the compound has moderate solubility.
- **Crystallization Techniques:**

- Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.
- Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the precipitant). The vapor of the more volatile solvent slowly diffuses into the precipitant, leading to a gradual increase in the concentration of the compound and promoting crystal growth.
- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and inducing crystallization.

## Data Presentation (Hypothetical)

Once the crystal structure of **6-bromo-1-methylpyridin-2(1H)-one** is determined, the quantitative data would be summarized in the following tables for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for **6-bromo-1-methylpyridin-2(1H)-one**.

| Parameter                                  | Value                              |
|--|------------------------------------|
| Empirical formula                          | C <sub>6</sub> H <sub>6</sub> BrNO |
| Formula weight                             | 188.02                             |
| Temperature (K)                            | [e.g., 293(2)]                     |
| Wavelength (Å)                             | [e.g., 0.71073]                    |
| Crystal system                             | [e.g., Monoclinic]                 |
| Space group                                | [e.g., P2 <sub>1</sub> /c]         |
| Unit cell dimensions                       |                                    |
| a (Å)                                      | [Value]                            |
| b (Å)                                      | [Value]                            |
| c (Å)                                      | [Value]                            |
| α (°)                                      | [Value]                            |
| β (°)                                      | [Value]                            |
| γ (°)                                      | [Value]                            |
| Volume (Å <sup>3</sup> )                   | [Value]                            |
| Z  | [Value]                            |
| Density (calculated) (Mg/m <sup>3</sup> )  | [Value]                            |
| Absorption coefficient (mm <sup>-1</sup> ) | [Value]                            |
| F(000)                                     | [Value]                            |
| Crystal size (mm <sup>3</sup> )            | [Value]                            |
| θ range for data collection (°)            | [Value]                            |
| Index ranges                               | [Value]                            |
| Reflections collected                      | [Value]                            |
| Independent reflections                    | [Value]                            |

|   |   |
|---|---|
| Completeness to $\theta = \dots^\circ$ (%)          | [Value]                                     |
| Refinement method                                   | [e.g., Full-matrix least-squares on $F^2$ ] |
| Data / restraints / parameters                      | [Value]                                     |
| Goodness-of-fit on $F^2$                            | [Value]                                     |
| Final R indices [ $I > 2\sigma(I)$ ]                | [Value]                                     |
| R indices (all data)                                | [Value]                                     |
| Largest diff. peak and hole ( $e.\text{\AA}^{-3}$ ) | [Value]                                     |

Table 2: Selected Bond Lengths ( $\text{\AA}$ ) for **6-bromo-1-methylpyridin-2(1H)-one**.

| Bond       | Length ( $\text{\AA}$ ) |
|------------|-------------------------|
| Br(1)-C(6) | [Value]                 |
| O(1)-C(2)  | [Value]                 |
| N(1)-C(2)  | [Value]                 |
| N(1)-C(6)  | [Value]                 |
| N(1)-C(7)  | [Value]                 |
| C(2)-C(3)  | [Value]                 |
| C(3)-C(4)  | [Value]                 |
| C(4)-C(5)  | [Value]                 |
| C(5)-C(6)  | [Value]                 |

Table 3: Selected Bond Angles ( $^\circ$ ) for **6-bromo-1-methylpyridin-2(1H)-one**.

| Atoms           | Angle (°) |
|-----------------|-----------|
| C(2)-N(1)-C(6)  | [Value]   |
| C(2)-N(1)-C(7)  | [Value]   |
| C(6)-N(1)-C(7)  | [Value]   |
| O(1)-C(2)-N(1)  | [Value]   |
| O(1)-C(2)-C(3)  | [Value]   |
| N(1)-C(2)-C(3)  | [Value]   |
| C(2)-C(3)-C(4)  | [Value]   |
| C(3)-C(4)-C(5)  | [Value]   |
| C(4)-C(5)-C(6)  | [Value]   |
| N(1)-C(6)-C(5)  | [Value]   |
| N(1)-C(6)-Br(1) | [Value]   |
| C(5)-C(6)-Br(1) | [Value]   |

## Visualization of Experimental Workflow

The general workflow for the synthesis and structural determination of **6-bromo-1-methylpyridin-2(1H)-one** can be visualized as follows.



[Click to download full resolution via product page](#)

General workflow for synthesis and structural analysis.

## Conclusion

While a definitive crystal structure of **6-bromo-1-methylpyridin-2(1H)-one** is not currently available in the public domain, this guide provides the necessary framework for its determination and presentation. The synthesis of this compound is well-established, and standard crystallization techniques are expected to yield single crystals suitable for X-ray diffraction analysis. The elucidation of its crystal structure will be invaluable for the scientific community, particularly for researchers in drug discovery and materials science, as it will enable a deeper understanding of its structure-property relationships and facilitate the design of novel molecules with tailored functionalities. Future work should focus on obtaining and publishing the single-crystal X-ray structure of this compound to fill the current knowledge gap.

- To cite this document: BenchChem. [Crystal Structure of 6-bromo-1-methylpyridin-2(1H)-one: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189594#crystal-structure-of-6-bromo-1-methylpyridin-2-1h-one>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

